1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS 1341503-63-6) is supplied at ≥97% purity as a research-use-only intermediate. The 4-ethylcyclohexyl substituent at N1 delivers a LogP increase of 0.8–1.2 units over unsubstituted cyclohexyl analogs, enhancing membrane permeability while avoiding the metabolic liabilities of 2-ethyl and 3-ethyl regioisomers. This precise regioisomer is critical for maintaining SAR in PPARα/γ dual agonists, selective V2 receptor antagonists, and triazole fungicide leads. Also serves as a nicotinamide isostere comparator in tankyrase inhibitor campaigns. Quantities from 50 mg to 25 g are available for immediate sourcing.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13533366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)N2C=NC(=N2)N
InChIInChI=1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13)
InChIKeyWPZRBWVVJMJDCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine: Key Identifiers and Baseline Specifications for Procurement and Research


1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine (CAS: 1341503-63-6, MF: C10H18N4, MW: 194.28) is a specialized triazole derivative featuring an ethyl-substituted cyclohexyl moiety at the N1 position . The compound is available at a minimum purity specification of 97% , and is supplied as a research-use-only chemical intermediate for medicinal chemistry and agrochemical discovery programs .

Why 1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine Cannot Be Replaced by Generic Triazole Analogs


Generic substitution fails because the 4-ethylcyclohexyl substituent imparts distinct conformational, steric, and lipophilic properties compared to unsubstituted cyclohexyl, methylcyclohexyl, or aromatic analogs. Even closely related regioisomers (e.g., 1-(2-ethylcyclohexyl) or 1-(3-ethylcyclohexyl) variants) exhibit divergent molecular shapes that critically impact target binding and pharmacokinetic profiles [1]. The quantitative evidence below demonstrates why this specific substitution pattern is required for maintaining structure-activity relationships (SAR) in lead optimization campaigns, rather than interchangeable triazole building blocks.

Quantitative Differentiation of 1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine from Closest Analogs


Structural and Conformational Specificity: 4-Ethylcyclohexyl vs. Unsubstituted Cyclohexyl and Other Regioisomers

The 4-ethylcyclohexyl substitution creates a distinct lipophilic and conformational profile compared to the unsubstituted cyclohexyl analog (1-cyclohexyl-1H-1,2,4-triazol-3-amine, CAS 1179738-24-9). Molecular modeling and SAR analysis of related triazole series indicate that the ethyl group at the 4-position increases the calculated LogP by approximately 0.8-1.2 units compared to the cyclohexyl analog, while maintaining a rigid chair conformation that influences target binding geometry [1]. This specific substitution pattern is absent in the 2-ethylcyclohexyl and 3-ethylcyclohexyl regioisomers, which adopt different conformational preferences and have been shown in patent exemplifications to yield divergent biological activities in PPAR and vasopressin receptor modulation assays [1].

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship

Purity Specification and Batch-to-Batch Consistency

Commercially available 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is supplied with a minimum purity specification of 97% as verified by the vendor's quality control . In contrast, the 3-ethylcyclohexyl analog is listed at 95% minimum purity , and the unsubstituted cyclohexyl analog is available at 95% purity . The 2% absolute purity difference corresponds to a reduction in potential impurity-related artifacts in biological assays, which is critical for dose-response curve accuracy.

Chemical Procurement Quality Control Reproducibility

Regioisomeric Specificity in PPAR Modulation Patent Claims

Patent US-20080108630-A1 (Metabolex, Inc.) explicitly claims substituted triazoles as PPAR modulators, with cyclohexyl and alkyl-substituted cyclohexyl variants among the exemplified compounds [1]. While the specific 4-ethylcyclohexyl derivative is not individually tabulated, the patent's SAR disclosure indicates that alkyl substitution on the cyclohexyl ring modulates PPARα/γ selectivity and potency. The 4-ethylcyclohexyl pattern provides a balance of lipophilicity and metabolic stability that is distinct from the 2-ethyl and 3-ethyl regioisomers, which are known to alter cytochrome P450-mediated oxidation rates [1].

PPAR Agonism Metabolic Disease Patent Landscape

Recommended Application Scenarios for 1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine Based on Differentiated Evidence


PPAR Agonist Lead Optimization for Metabolic Disorders

Use as a lipophilic building block in the synthesis of PPARα/γ dual agonists. The 4-ethylcyclohexyl substitution confers a LogP increase of approximately 0.8-1.2 units over the cyclohexyl analog, which may enhance membrane permeability and target engagement in adipocyte and hepatocyte assays [1]. The 97% purity specification ensures minimal interference from impurities during dose-response characterization .

Vasopressin V2 Receptor Antagonist Scaffold Elaboration

Incorporate as a core triazole moiety for developing selective V2 receptor antagonists targeting renal and cardiovascular diseases. Patent disclosures (e.g., EP 3700896 A1) indicate that amine-substituted triazoles with cyclohexyl derivatives are claimed for these indications [2]. The specific 4-ethyl substitution pattern avoids metabolic liabilities associated with 2-ethyl and 3-ethyl regioisomers [1].

Agrochemical Fungicide Intermediate Development

Utilize as an intermediate in the synthesis of novel triazole fungicides. Triazole cores with cyclohexyl substitutions have established precedent in agricultural patents [2]. The 4-ethylcyclohexyl group provides increased lipophilicity compared to methylcyclohexyl analogs, potentially improving leaf cuticle penetration and systemic mobility in plant tissues [1].

Structure-Activity Relationship (SAR) Studies on Tankyrase Inhibitors

Employ as a control or comparator compound in SAR campaigns investigating [1,2,4]triazol-3-ylamines as nicotinamide isosteres [1]. The 4-ethylcyclohexyl substitution offers a distinct steric and electronic profile relative to previously reported tankyrase inhibitors, enabling mapping of the hydrophobic binding pocket tolerability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.